4-bromo-2-[(E)-{2-[(2-cyanophenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-chlorobenzoate
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Overview
Description
4-BROMO-2-[(E)-{[2-(2-CYANOPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 2-CHLOROBENZOATE is a complex organic compound with the molecular formula C29H26BrClN4O5. This compound is notable for its unique structure, which includes bromine, chlorine, and cyano functional groups, making it a subject of interest in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BROMO-2-[(E)-{[2-(2-CYANOPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 2-CHLOROBENZOATE typically involves multiple steps, starting from readily available starting materials. The process often includes:
Formation of the core structure: This involves the reaction of 4-bromo-2-formylphenyl 2-chlorobenzoate with 2-(2-cyanophenoxy)acetic acid under specific conditions to form the intermediate.
Amidation and cyclization: The intermediate is then subjected to amidation and cyclization reactions to form the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial applications. the general principles of organic synthesis, such as maintaining reaction conditions and using appropriate catalysts, would apply.
Chemical Reactions Analysis
Types of Reactions
4-BROMO-2-[(E)-{[2-(2-CYANOPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 2-CHLOROBENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert certain functional groups within the compound to their respective reduced forms.
Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines .
Scientific Research Applications
4-BROMO-2-[(E)-{[2-(2-CYANOPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 2-CHLOROBENZOATE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-BROMO-2-[(E)-{[2-(2-CYANOPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 2-CHLOROBENZOATE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- **4-BROMO-2-[(E)-{[2-(CYCLOHEXYLAMINO)CARBONYL]ANILINO}(OXO)ACETYL]HYDRAZONO}METHYL]PHENYL 2-CHLOROBENZOATE
- 4-Bromo-2-[(E)-{[(2-cyanophenoxy)acetyl]hydrazono}methyl]phenyl benzoate
Uniqueness
4-BROMO-2-[(E)-{[2-(2-CYANOPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 2-CHLOROBENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized research applications .
Properties
Molecular Formula |
C23H15BrClN3O4 |
---|---|
Molecular Weight |
512.7 g/mol |
IUPAC Name |
[4-bromo-2-[(E)-[[2-(2-cyanophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2-chlorobenzoate |
InChI |
InChI=1S/C23H15BrClN3O4/c24-17-9-10-21(32-23(30)18-6-2-3-7-19(18)25)16(11-17)13-27-28-22(29)14-31-20-8-4-1-5-15(20)12-26/h1-11,13H,14H2,(H,28,29)/b27-13+ |
InChI Key |
XCXKDKHPASTXGE-UVHMKAGCSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C#N)OCC(=O)N/N=C/C2=C(C=CC(=C2)Br)OC(=O)C3=CC=CC=C3Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)OCC(=O)NN=CC2=C(C=CC(=C2)Br)OC(=O)C3=CC=CC=C3Cl |
Origin of Product |
United States |
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